molecular formula C9H12O2 B12536871 5-tert-Butyl-2H-pyran-2-one CAS No. 662126-17-2

5-tert-Butyl-2H-pyran-2-one

Cat. No.: B12536871
CAS No.: 662126-17-2
M. Wt: 152.19 g/mol
InChI Key: GQELCXCYCXLXSW-UHFFFAOYSA-N
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Description

5-tert-Butyl-2H-pyran-2-one is a chemical compound belonging to the pyranone family. Pyranones are six-membered oxygen-containing heterocycles with a conjugated double bond system. This compound is characterized by the presence of a tert-butyl group at the 5-position of the pyran-2-one ring. It is known for its unique reactivity and has been studied for various applications in organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the Diels-Alder cycloaddition reaction. This method utilizes a diene and a dienophile to form the pyranone ring. The reaction conditions typically involve heating the reactants in the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The scalability of the Diels-Alder reaction makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-tert-Butyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyranones, carboxylic acids, ketones, and reduced pyranone derivatives .

Mechanism of Action

The mechanism of action of 5-tert-Butyl-2H-pyran-2-one involves its reactivity as a diene in Diels-Alder cycloaddition reactions. The electron-donating tert-butyl group at the 5-position enhances its reactivity, allowing it to efficiently undergo cycloadditions with various dienophiles. This results in the formation of bicyclic lactone cycloadducts, which can be further transformed into highly substituted six-membered rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-tert-Butyl-2H-pyran-2-one lies in its electron-donating tert-butyl group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo efficient Diels-Alder cycloadditions with a wide range of dienophiles sets it apart from other similar compounds .

Properties

CAS No.

662126-17-2

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

5-tert-butylpyran-2-one

InChI

InChI=1S/C9H12O2/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3

InChI Key

GQELCXCYCXLXSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=COC(=O)C=C1

Origin of Product

United States

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